molecular formula C11H13NO2 B3276096 methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 63492-81-9

methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B3276096
CAS No.: 63492-81-9
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-SNVBAGLBSA-N
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Description

Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . This specific enantiomer is characterized by the ester functional group at the 2-position of the tetrahydroquinoline ring system. The THQ core is recognized for its potential in central nervous system (CNS) research. Studies on structurally related 1,2,3,4-tetrahydroisoquinoline compounds have demonstrated a unique, complex mechanism of neuroprotection that includes free radical scavenging properties and the inhibition of glutamate-induced excitotoxicity, which is relevant for investigating potential therapeutic agents in neurodegenerative illnesses . Furthermore, tetrahydroquinoline derivatives are being actively explored in oncology research. Recent studies on substituted 2-methyl-1,2,3,4-tetrahydroquinolines have revealed compelling selective anticancer properties against various human cancer cell lines, such as cervical epithelial carcinoma (HeLa) and prostate sarcoma (PC3), with remarkable selectivity indices compared to standard chemotherapeutics like doxorubicin . The chiral center in (R)-enantiomer makes it a valuable building block for developing stereoselective enzyme inhibitors and conformationally restricted peptides, as the related tetrahydroisoquinoline-3-carboxylic acid (Tic) is used as a restricted analogue of phenylalanine in peptide design . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are recommended to maintain stability .

Properties

IUPAC Name

methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213362
Record name Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63492-81-9
Record name Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63492-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Chemistry

Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate serves as an essential intermediate in organic synthesis. Its derivatives are often utilized in the development of complex organic molecules. The compound's ability to undergo various chemical reactions such as oxidation and substitution makes it a valuable building block in synthetic chemistry.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can selectively inhibit cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that 2-arylquinoline derivatives displayed selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7 while showing minimal effects on normal fibroblast cells .

Medicine

This compound is being investigated for its potential therapeutic applications:

  • Neurological Disorders : Compounds derived from tetrahydroquinolines have shown promise in treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity : Recent research highlighted that certain substituted tetrahydroquinolines exhibited significant antiproliferative activities against various human cancer cell lines .

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are explored for their potential as herbicides or fungicides due to their biological activity.

Comparative Analysis of Related Compounds

To better understand the significance of this compound in research applications, it is useful to compare it with similar compounds:

Compound NameStructureApplications
Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylateStructureAntimicrobial and anticancer research
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylateStructureDrug discovery and synthesis of complex molecules

Mechanism of Action

The mechanism of action of methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Differences Key Properties/Applications References
Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate (2R)-configuration; methyl ester at C2 Chiral building block for drug discovery; potential enzyme inhibitor
Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate Trifluoromethyl group at C2; ester at C6 Enhanced lipophilicity and metabolic stability; used in fluorinated drug design
Ethyl 4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-THQ-2-carboxylate Ethyl ester; hydrazono and methoxy substituents Mechanochemical synthesis; explored in asymmetric catalysis and heterocyclic libraries
(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (2S)-configuration Enantiomeric differences in receptor binding; comparative studies for stereospecificity
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Fused pyrrolo ring; oxo group at C2 Synthetic alkaloid mimic; crystallographic studies for conformational analysis
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Isoquinoline scaffold (benzannulation at C1-C2 vs. C2-C3 in tetrahydroquinoline) Distinct bioactivity profiles; used in chiral ligand synthesis for catalysis

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form () improves aqueous solubility compared to neutral esters. Trifluoromethylated derivatives () show increased metabolic stability due to fluorine’s inertness .

Biological Activity

Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The biological activity of this compound encompasses various therapeutic potentials, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory applications. The compound's structural features contribute to its ability to interact with biological targets effectively.

Key Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial activity against various pathogens. For example, certain synthesized derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : this compound has been studied for its cytotoxic effects on human cancer cell lines. Notably, it has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity, a critical pathway in cancer progression .
  • Anti-inflammatory Effects : The compound also displays potential as an anti-inflammatory agent by modulating pathways involved in inflammation and immune responses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes that are crucial in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
  • Receptor Interaction : It may also interact with receptors involved in signaling pathways related to inflammation and cancer progression .

Research Findings and Case Studies

A variety of studies have highlighted the biological activity of this compound. Below is a summary table showcasing some key findings from recent research:

Study ReferenceBiological ActivityTarget/Cell LineIC50 Value
NF-κB InhibitionHuman Cancer Cell Lines (NCI-H23, MDA-MB-231)0.70 μM
AntimicrobialE. coli, S. aureusNot specified
Anti-inflammatoryVarious Inflammatory ModelsNot specified

Case Study: Anticancer Activity

In a study aimed at evaluating the anticancer properties of synthesized tetrahydroquinoline derivatives, this compound exhibited potent cytotoxicity against multiple human cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of existing reference compounds . This finding suggests that modifications to the tetrahydroquinoline structure can enhance its therapeutic efficacy.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various tetrahydroquinoline derivatives found that this compound derivatives displayed notable activity against both gram-positive and gram-negative bacteria. The results indicated a structure-activity relationship where specific substitutions on the tetrahydroquinoline scaffold enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology : The compound is synthesized via cyclization reactions using catalysts like aluminum chloride in solvents such as 1,2-dichlorobenzene. Key steps include controlling temperature (e.g., 378 K) and optimizing stoichiometric ratios (e.g., 10:1 AlCl₃ to substrate) to enhance yield (73%) and minimize byproducts. Post-reaction workup involves pH adjustment, extraction, and recrystallization .
  • Data Contradictions : While AlCl₃ is effective, alternative Lewis acids (e.g., BF₃·Et₂O) may reduce side reactions. Conflicting reports exist on solvent choice—polar aprotic solvents improve cyclization but may complicate purification.

Q. How is the stereochemical configuration of the (2R)-enantiomer confirmed experimentally?

  • Analytical Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination, as demonstrated in structurally analogous tetrahydroquinoline derivatives (e.g., orthorhombic crystal system, space group P2₁2₁2₁) . Complementary methods include:

  • NMR : Chemical shift disparities in diastereotopic protons (e.g., 3-CH₂ and 4-CH groups) and coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) .
  • Chiral HPLC : Retention time comparisons with racemic mixtures using chiral stationary phases (e.g., amylose-based columns).

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Structural Confirmation :

  • IR Spectroscopy : Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 245 and fragmentation patterns (e.g., loss of COOCH₃, m/z 186) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C 69.21% vs. 68.57%) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystallization behavior of methyl (2R)-tetrahydroquinoline-2-carboxylate derivatives?

  • Mechanistic Insights : SCXRD data reveal C–H···π interactions between aromatic protons and quinoline rings (distance ~2.8–3.0 Å), forming centrosymmetric dimers. Weak C–H···O hydrogen bonds (2.5–2.7 Å) further stabilize columnar packing along the [100] axis .
  • Implications : Solvent polarity (e.g., methylene chloride/hexane mixtures) influences crystal morphology and solubility, critical for controlled crystallization .

Q. How do reaction solvents and catalysts affect the efficiency of key cyclization steps?

  • Solvent Effects : Non-polar solvents (e.g., 1,2-dichlorobenzene) enhance reaction rates by stabilizing transition states via π-π stacking. Polar solvents (e.g., DMF) may deactivate Lewis acids like AlCl₃.
  • Catalyst Optimization : AlCl₃ achieves higher yields (73%) vs. FeCl₃ (≤50%) due to stronger Lewis acidity, but residual catalyst removal requires rigorous aqueous workup .

Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

  • DFT Studies : Geometry optimization at the B3LYP/6-31G(d) level predicts bond angles (e.g., C–N–C = 118°) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with electrophilic reactivity at the quinoline nitrogen .
  • MD Simulations : Solvent interaction energies (e.g., with ethanol) predict solubility trends and aggregation behavior.

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Stability Profile :

  • Acidic Conditions : Ester hydrolysis occurs at pH < 2, forming carboxylic acid derivatives.
  • Oxidative Conditions : Quinoline ring oxidation generates nitro derivatives (e.g., NO₂ substitution at C-6), detectable via LC-MS .
    • Storage Recommendations : Anhydrous, inert atmospheres (N₂/Ar) at 4°C to prevent hydrolysis/oxidation .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Case Study : Discrepancies in cyclization yields (50–73%) are attributed to substrate purity (cis/trans isomer ratios in precursors) and AlCl₃ hydration levels. GC-MS monitoring of intermediates (e.g., chloroacetyl derivatives) identifies critical control points .

Methodological Best Practices

  • Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution for enantiomer separation .
  • Safety Protocols : PPE (nitrile gloves, P95 respirators) and fume hoods are mandatory due to AlCl₃’s hygroscopicity and dichlorobenzene’s toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate

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